molecular formula C22H24N2O4 B4007035 methyl 2-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate

methyl 2-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate

Cat. No. B4007035
M. Wt: 380.4 g/mol
InChI Key: FLTUPQMQIJKFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, esters are typically synthesized via a reaction known as Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). This compound likely has a similar structure, with additional functional groups attached to the molecule .


Chemical Reactions Analysis

Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have low boiling points and are often liquids at room temperature .

Scientific Research Applications

Organic Synthesis

Methyl 2-(phenylacetyl)benzoate: is used in organic synthesis as a precursor for various chemical reactions. Its benzylic position is particularly reactive, allowing for free radical bromination, nucleophilic substitution, and oxidation . This reactivity can be harnessed to create a wide range of derivatives, which can serve as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological receptors, while plasticizers may work by increasing the flexibility of a material .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with a compound .

Future Directions

The future directions for a compound would depend on its potential applications. For example, new pharmaceuticals undergo rigorous testing before they can be approved for use .

properties

IUPAC Name

methyl 2-[[1-(2-phenylacetyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-28-22(27)18-9-5-6-10-19(18)23-21(26)17-11-13-24(14-12-17)20(25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTUPQMQIJKFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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